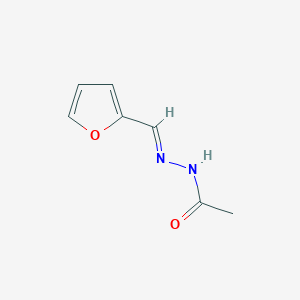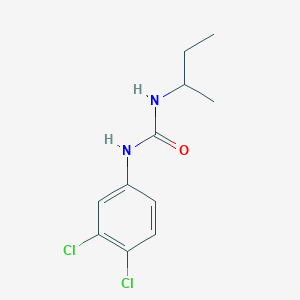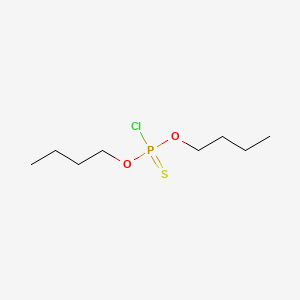
Propyl N-(3,4-xylyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl N-(3,4-xylyl)carbamate is an organic compound with the molecular formula C12H17NO2. It belongs to the class of carbamates, which are widely used in various fields including medicinal chemistry, agriculture, and industry. Carbamates are known for their stability and ability to modulate biological properties, making them valuable in drug design and other applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl N-(3,4-xylyl)carbamate can be synthesized through a reaction between 3,4-dimethylphenyl isocyanate and propanol. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage . The reaction can be carried out in an organic solvent like tetrahydrofuran (THF) at room temperature, ensuring high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Propyl N-(3,4-xylyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Propyl N-(3,4-xylyl)carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Propyl N-(3,4-xylyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propyl N-(3,5-xylyl)carbamate: Similar in structure but with different positional isomers of the methyl groups.
Propamocarb: A carbamate ester used as a fungicide, with a different functional group arrangement.
Uniqueness
Propyl N-(3,4-xylyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group provides distinct steric and electronic properties compared to other carbamates .
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
propyl N-(3,4-dimethylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-7-15-12(14)13-11-6-5-9(2)10(3)8-11/h5-6,8H,4,7H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
AWUJZBDECORJIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)NC1=CC(=C(C=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B11953538.png)
![N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11953552.png)







![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11953597.png)
![N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide](/img/structure/B11953600.png)


